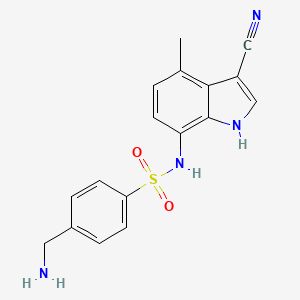
5,6-difluoropyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoropyridine-3-carbaldehyde (5,6-DFCA) is an important organic compound that has been widely used in scientific research for its various properties and applications . This compound is a colorless solid with a melting point of 61-63°C and a boiling point of 141-143°C.
Synthesis Analysis
The synthesis of 5,6-difluoropyridine-3-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product. The synthesis involves the conversion of 2,3,5,6-tetrafluoropyridine to 5,6-difluoropyridine, followed by the conversion of 5,6-difluoropyridine to 5,6-difluoropyridine-3-carbaldehyde. The final step involves the purification of 5,6-difluoropyridine-3-carbaldehyde.Molecular Structure Analysis
The molecular structure of 5,6-difluoropyridine-3-carbaldehyde consists of a pyridine ring with two fluorine atoms at the 5 and 6 positions and a carbaldehyde group at the 3 position . The molecular weight of the compound is 143.09 .Chemical Reactions Analysis
5,6-Difluoropyridine-3-carbaldehyde is a versatile compound that has been used in the synthesis of various compounds, as well as in the synthesis of drugs. It has been studied for its biochemical and physiological effects in laboratory experiments.Physical And Chemical Properties Analysis
5,6-Difluoropyridine-3-carbaldehyde is a colorless solid with a melting point of 61-63°C and a boiling point of 141-143°C. It is stored at a temperature of 4°C . The compound is in liquid form .Safety and Hazards
The safety information for 5,6-difluoropyridine-3-carbaldehyde includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5,6-difluoropyridine-3-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,3,5,6-tetrafluoropyridine", "potassium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine", "chromium trioxide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2,3,5,6-tetrafluoropyridine to 5,6-difluoropyridine", "a. Dissolve 2,3,5,6-tetrafluoropyridine in a mixture of acetic acid and water", "b. Add potassium hydroxide to the mixture and stir for several hours at room temperature", "c. Filter the resulting mixture and wash the solid with water", "d. Dry the solid to obtain 5,6-difluoropyridine", "Step 2: Conversion of 5,6-difluoropyridine to 5,6-difluoropyridine-3-carbaldehyde", "a. Dissolve 5,6-difluoropyridine in acetic anhydride and add pyridine as a catalyst", "b. Add sodium borohydride to the mixture and stir for several hours at room temperature", "c. Quench the reaction with water and extract the product with dichloromethane", "d. Dry the organic layer and evaporate the solvent to obtain 5,6-difluoropyridine-3-carbinol", "e. Oxidize 5,6-difluoropyridine-3-carbinol with chromium trioxide and sulfuric acid to obtain 5,6-difluoropyridine-3-carbaldehyde", "Step 3: Purification of 5,6-difluoropyridine-3-carbaldehyde", "a. Dissolve 5,6-difluoropyridine-3-carbaldehyde in hydrochloric acid and add sodium nitrite", "b. Add sodium bicarbonate to the mixture to adjust the pH", "c. Extract the product with dichloromethane and dry the organic layer", "d. Evaporate the solvent and recrystallize the product from a mixture of water and ethanol", "e. Dry the crystals to obtain pure 5,6-difluoropyridine-3-carbaldehyde" ] } | |
Número CAS |
1227583-68-7 |
Nombre del producto |
5,6-difluoropyridine-3-carbaldehyde |
Fórmula molecular |
C6H3F2NO |
Peso molecular |
143.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)